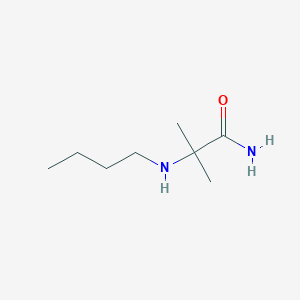

2-Butylamino-2-methyl-propionamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-(butylamino)-2-methylpropanamide |

InChI |

InChI=1S/C8H18N2O/c1-4-5-6-10-8(2,3)7(9)11/h10H,4-6H2,1-3H3,(H2,9,11) |

InChI Key |

RZAYDRRHKWSHHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)(C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 2 Butylamino 2 Methylpropanamide

Established Synthetic Routes for 2-Methylpropanamide Derivatives

The synthesis of the foundational 2-methylpropanamide structure is a critical first step. This typically involves the formation of the amide bond and subsequent or concurrent functionalization at the alpha-carbon.

Amidation Reactions for Primary Propionamide (B166681) Formation

The creation of a primary propionamide, such as propanamide, is a fundamental transformation in organic chemistry. nih.govwikipedia.org One common method involves the condensation reaction between a propionic acid derivative and ammonia (B1221849) or an ammonia equivalent. For instance, propionic acid can be converted to a more reactive species like an acyl chloride or an ester, which then readily reacts with ammonia to form the amide. nih.gov Another approach is the dehydration of ammonium (B1175870) propionate. wikipedia.org

| Starting Material | Reagent | Product | Notes |

| Propionic Acid | Urea | Propanamide | Condensation reaction wikipedia.org |

| Ammonium Propionate | Heat | Propanamide | Dehydration reaction wikipedia.org |

| Propionyl Chloride | Aqueous Ammonia | Propanamide | Exothermic reaction |

Strategies for Alpha-Carbon Functionalization

Functionalization at the α-carbon of amides is a key step in building molecular complexity. nih.gov Traditional methods often rely on enolate chemistry, where a strong base is used to deprotonate the α-carbon, creating a nucleophilic enolate that can react with various electrophiles. acs.org However, for the introduction of a heteroatom like nitrogen, this approach requires an oxidative event. nih.gov

More recent strategies have focused on umpolung transformations, which reverse the polarity of the α-carbon, making it electrophilic. nih.govacs.org This allows for the direct reaction with nucleophiles like amines. One such method involves the in situ generation of an α-triflyloxy amide, which can then be displaced by a nucleophile. acs.org This approach has been shown to be effective for a broad range of nucleophiles, including amines, under mild conditions. nih.govacs.org

Introduction of the Butylamino Moiety at the Alpha-Position

The introduction of the butylamino group at the sterically hindered α-position of 2-methylpropanamide is a significant synthetic hurdle. Two primary strategies are considered: nucleophilic substitution and reductive amination.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions on α-halo amides are a classical method for introducing amines. nih.gov This would involve the synthesis of an α-halo-2-methylpropanamide intermediate, followed by reaction with butylamine. The reactivity of α-halo ketones towards nucleophilic substitution is known to be enhanced compared to simple alkyl halides, a principle that can be extended to α-halo amides. youtube.com However, the success of this approach can be limited by the steric hindrance of both the α-carbon and the incoming amine, as well as the nucleophilicity of the amine. nih.gov

Recent advances have demonstrated catalytic enantioselective nucleophilic amination of α-halo carbonyl compounds using free amines, which could provide a pathway to chiral 2-(butylamino)-2-methylpropanamide. nih.gov This method utilizes a chiral anion-based catalyst to control the stereochemistry of the C-N bond formation. nih.gov

| Substrate | Nucleophile | Catalyst/Conditions | Product |

| α-Bromo-2-methylpropanamide | Butylamine | Base (e.g., Et3N) | 2-(Butylamino)-2-methylpropanamide |

| Racemic α-halo amide | Free amine | Chiral anion-based catalyst | Enantioenriched α-amino amide nih.gov |

Reductive Amination Strategies for Hindered Amines

Reductive amination is a powerful and direct method for forming C-N bonds. nih.gov It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. For the synthesis of 2-(butylamino)-2-methylpropanamide, a potential precursor would be 2-oxo-2-methylpropanamide (α-keto amide). However, the formation of the iminium ion intermediate from a ketone and a secondary amine can be difficult due to steric hindrance. nih.gov

Several methods have been developed to overcome the challenges of reductive amination with hindered amines. nih.govresearchgate.netnih.govrsc.org These often employ specific reducing agents and catalysts. For example, trichlorosilane (B8805176) with a Lewis base activator has been used for the direct reductive amination of ketones with secondary aryl amines. nih.gov Metal-catalyzed approaches, using rhodium or ruthenium catalysts with carbon monoxide as a deoxygenating agent, have also proven effective for the synthesis of sterically hindered tertiary amines. nih.govrsc.org

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure α-amino acids and their derivatives is of great importance in medicinal chemistry. nih.govnih.gov For 2-(butylamino)-2-methylpropanamide, which possesses a chiral center at the α-carbon, stereoselective synthesis or chiral resolution would be necessary to obtain a single enantiomer.

Several strategies for the stereoselective synthesis of α-amino acids have been developed. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. nih.gov For instance, photoredox catalysis has been employed for the stereoselective C-radical addition to chiral N-sulfinyl imines, providing a route to unnatural α-amino acids. nih.govrsc.org

Phase-transfer catalysis has also been utilized for the stereoselective synthesis of α-amino acids. acs.org Additionally, enzymatic kinetic resolution of racemic α-bromoamides has been shown to be a highly enantioselective process, yielding (S)-α-hydroxyamides and leaving the (R)-α-bromoamides unreacted. nih.gov This approach could potentially be adapted for the synthesis of chiral α-amino amides.

Diastereoselective Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries represents a powerful strategy for controlling the stereochemical outcome of a reaction. In the context of synthesizing chiral amines like 2-(Butylamino)-2-methylpropanamide, chiral auxiliaries are temporarily incorporated into the molecule to direct the formation of a specific stereoisomer. One of the most effective and widely used chiral auxiliaries for the synthesis of chiral amines is Ellman's tert-butanesulfinamide. osi.lv

The general approach involves the condensation of a ketone with Ellman's chiral auxiliary to form an N-tert-butanesulfinyl ketimine. This intermediate then undergoes a diastereoselective addition of a nucleophile. The steric bulk of the tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face with high selectivity. Subsequent removal of the chiral auxiliary under mild acidic conditions yields the desired chiral primary amine with a high degree of enantiomeric purity.

While the provided search results highlight the general utility of Ellman's auxiliary for synthesizing chiral amines with multiple stereogenic centers, the specific application to 2-(Butylamino)-2-methylpropanamide would follow this established protocol. The synthesis would commence with 2-methyl-2-nitropropanal, which can be converted to the corresponding ketone. This ketone would then be reacted with N-tert-butanesulfinamide to form the chiral sulfinylimine. The key step would be the diastereoselective reduction of this imine, for which various reducing agents can be employed. The choice of reducing agent can influence the diastereoselectivity of the reaction. Finally, the butylamino group would be introduced, likely through reductive amination or another suitable method, followed by amidation to form the final propanamide.

The diastereoselectivity of these reactions is often high, as demonstrated in the synthesis of other chiral amines using this methodology. osi.lv The table below outlines the general steps and the expected outcome for the diastereoselective synthesis of a chiral amine using a chiral auxiliary.

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Formation of Chiral Imin | Ketone, Ellman's Auxiliary (e.g., (R)- or (S)-tert-butanesulfinamide), Dehydrating Agent (e.g., Ti(OEt)₄) | Chiral N-tert-butanesulfinyl imine |

| 2 | Diastereoselective Addition | Nucleophile (e.g., Grignard reagent, organolithium) or Reducing Agent (e.g., NaBH₄) | Diastereomerically enriched sulfinamide |

| 3 | Removal of Auxiliary | Acidic conditions (e.g., HCl in an alcohol solvent) | Enantiomerically enriched amine |

Resolution Techniques for Enantiomers

When a racemic mixture of 2-(Butylamino)-2-methylpropanamide is produced, resolution techniques are necessary to separate the individual enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral stationary phase.

One common method is classical resolution , which involves the formation of diastereomeric salts. The racemic amine is reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another powerful technique is chiral chromatography . In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. The choice of CSP and mobile phase is crucial for achieving effective separation.

The following table summarizes the key features of these resolution techniques:

| Technique | Principle | Key Components | Advantages | Limitations |

| Classical Resolution | Formation and separation of diastereomeric salts. | Racemic amine, chiral resolving agent (e.g., tartaric acid). | Cost-effective, scalable. | Can be time-consuming, success is dependent on the crystallization properties of the salts. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Racemic mixture, chiral stationary phase (CSP), mobile phase. | High resolution, applicable to a wide range of compounds. | Can be expensive, may require method development. |

Chemical Reactivity and Derivatization Reactions

The chemical reactivity of 2-(Butylamino)-2-methylpropanamide is primarily dictated by the functional groups present: a secondary amine and a primary amide. These groups provide sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Pathways

The secondary amine group in 2-(Butylamino)-2-methylpropanamide is susceptible to oxidation. The specific products formed will depend on the oxidizing agent used. Mild oxidizing agents can lead to the formation of hydroxylamines or nitrones. Stronger oxidizing agents can result in the cleavage of the C-N bond or the formation of nitro compounds. It is important to note that under certain conditions, such as in the presence of nitrites or nitric acid, nitrosamines can be formed, which are known to be carcinogenic in animal studies. chemicalbook.com

Reduction Pathways

The primary amide group of 2-(Butylamino)-2-methylpropanamide can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would convert 2-(Butylamino)-2-methylpropanamide into the corresponding diamine, 1-(butylamino)-2-methylpropane-1,2-diamine.

Further Amidation and Substitution Reactions

The secondary amine of 2-(Butylamino)-2-methylpropanamide can undergo further amidation reactions with acyl chlorides or anhydrides to form a tertiary amide. This reaction provides a straightforward method for introducing a variety of acyl groups onto the nitrogen atom.

Additionally, the secondary amine can participate in nucleophilic substitution reactions. For example, it can be alkylated with alkyl halides to yield a tertiary amine. The specific conditions for these reactions would need to be optimized to achieve the desired product.

Cross-linking Potential for Bioconjugation Studies

The primary amine and the secondary amine in the parent structure of 2-(Butylamino)-2-methylpropanamide, and the potential to introduce other functional groups, make it a candidate for bioconjugation studies. thermofisher.commanuals.plus Bioconjugation is the chemical process of joining two or more molecules, where at least one is a biomolecule. thermofisher.commanuals.plus Cross-linking reagents are used to create these covalent bonds. thermofisher.com

The primary amine at the N-terminus of a polypeptide chain and the ε-amine of lysine (B10760008) residues are common targets for bioconjugation. thermofisher.com Reagents such as N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds. thermofisher.comthermofisher.com While 2-(Butylamino)-2-methylpropanamide itself possesses a secondary amine, derivatives containing a primary amine could be readily synthesized.

Furthermore, the secondary amine could potentially be targeted by specific cross-linking reagents, although primary amines are more commonly used. The ability to introduce other functional groups through the reactions described in the previous sections expands the possibilities for bioconjugation. For instance, a carboxyl group could be introduced, which could then be coupled to a primary amine on a biomolecule using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). thermofisher.com This versatility makes derivatives of 2-(Butylamino)-2-methylpropanamide potentially useful tools in the field of bioconjugation for applications such as creating immunogens or for protein structural studies. thermofisher.comkorambiotech.com

Advanced Spectroscopic and Analytical Characterization of 2 Butylamino 2 Methylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity of atoms within a molecule, as well as their spatial relationships.

¹H and ¹³C NMR Spectral Assignments for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural confirmation of organic molecules. By analyzing the chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, the precise arrangement of atoms in 2-(butylamino)-2-methylpropanamide can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(butylamino)-2-methylpropanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The protons of the amide group (-CONH₂) would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The protons of the butyl group would show characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The two methyl groups attached to the quaternary carbon would appear as a singlet, integrating to six protons. The NH proton of the butylamino group would likely be a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-(butylamino)-2-methylpropanamide, distinct signals are expected for each carbon atom in a unique chemical environment. The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift. The quaternary carbon atom bonded to the two methyl groups, the amino group, and the carbonyl group would also have a distinct chemical shift. The carbon atoms of the butyl group would show a pattern of signals corresponding to their positions in the chain. The two equivalent methyl groups attached to the quaternary carbon would produce a single signal.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Spectral Assignments for 2-(Butylamino)-2-methylpropanamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ (Amide) | 5.0 - 8.0 | Broad Singlet | 2H |

| -NH- (Butylamino) | 1.5 - 3.0 | Broad Singlet | 1H |

| -CH₂- (Butyl, adjacent to NH) | 2.4 - 2.8 | Triplet | 2H |

| -CH₂- (Butyl) | 1.3 - 1.7 | Multiplet | 2H |

| -CH₂- (Butyl) | 1.2 - 1.6 | Multiplet | 2H |

| -CH₃ (Butyl) | 0.8 - 1.0 | Triplet | 3H |

| -C(CH₃)₂ | 1.1 - 1.4 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Spectral Assignments for 2-(Butylamino)-2-methylpropanamide

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 175 - 185 |

| -C(CH₃)₂ | 55 - 65 |

| -CH₂- (Butyl, adjacent to NH) | 45 - 55 |

| -CH₂- (Butyl) | 30 - 40 |

| -CH₂- (Butyl) | 19 - 25 |

| -CH₃ (Butyl) | 13 - 15 |

| -C(CH₃)₂ | 20 - 30 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously establishing the connectivity within a molecule. sdsu.educolumbia.edu

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For 2-(butylamino)-2-methylpropanamide, an HSQC spectrum would show cross-peaks connecting the signals of the butyl chain protons and the gem-dimethyl protons to their corresponding carbon signals, confirming the C-H one-bond connectivities.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC correlations would be expected between the protons of the gem-dimethyl groups and the quaternary carbon, the carbonyl carbon, and the carbon of the adjacent methylene group of the butyl chain. Correlations between the amide protons and the carbonyl carbon would also be anticipated.

Analysis of Stereoisomeric Mixtures via NMR

Since 2-(butylamino)-2-methylpropanamide possesses a chiral center at the quaternary carbon, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral resolving agents or chiral solvating agents, can be employed to analyze stereoisomeric mixtures. The interaction of the enantiomers with a chiral auxiliary can induce diastereomeric environments, leading to the separation of NMR signals for the two enantiomers. This allows for the determination of enantiomeric excess (ee).

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In positive ion mode, 2-(butylamino)-2-methylpropanamide is expected to readily form a protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for protonated amides and amines include the loss of ammonia (B1221849), and cleavage of the C-C and C-N bonds.

Table 3: Predicted ESI-MS/MS Fragmentation of 2-(Butylamino)-2-methylpropanamide ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 173.16 | 156.16 | NH₃ |

| 173.16 | 116.12 | C₄H₉N |

| 173.16 | 86.09 | C₄H₉NO |

| 173.16 | 57.07 | C₅H₁₂N₂O |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For GC-MS analysis, 2-(butylamino)-2-methylpropanamide would first be separated from other components in a mixture based on its volatility and interaction with the GC column. Following separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

Electron ionization is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound. For 2-(butylamino)-2-methylpropanamide, characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen atom and the carbonyl group. libretexts.org The fragmentation pattern of aliphatic amines often shows a prominent peak resulting from the cleavage of the C-C bond adjacent to the nitrogen. libretexts.org Similarly, amides can undergo cleavage to form acylium ions.

Table 4: Predicted GC-MS (EI) Fragmentation of 2-(Butylamino)-2-methylpropanamide

| Fragment Ion (m/z) | Proposed Structure/Fragment |

| 157 | [M-CH₃]⁺ |

| 114 | [M-C₄H₉]⁺ |

| 86 | [C₅H₁₂N]⁺ |

| 72 | [C₄H₁₀N]⁺ |

| 44 | [CONH₂]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful hybrid technique for the analysis of 2-Butylamino-2-methyl-propionamide, combining the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. mdpi.com This method is particularly advantageous for this compound due to its non-volatile nature and the need for high sensitivity and specificity in complex matrices. mdpi.com

In a typical LC-MS analysis, the compound is first separated from other components on a chromatographic column, such as a C18 column. mdpi.com The separated analyte then enters the mass spectrometer, where it is ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization methods are crucial as they minimize fragmentation of the molecular ion, allowing for the determination of its molecular weight. scispace.com The mass analyzer, which could be a quadrupole, ion trap, or a high-resolution instrument like an Orbitrap, then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that is a fingerprint of the molecule. researchgate.net For this compound, the molecular ion peak would be a key identifier.

Fragmentation Pattern Analysis for Structural Verification

To confirm the structure of this compound, tandem mass spectrometry (MS/MS) is employed to analyze its fragmentation pattern. After the initial ionization, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting pattern of fragments provides a wealth of structural information.

For this compound, the fragmentation is influenced by the presence of both an amide and a secondary amine functional group. libretexts.org Key fragmentation pathways would include:

Alpha-cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Amide bond cleavage: The amide linkage can also cleave, leading to characteristic fragment ions.

Loss of small neutral molecules: The loss of molecules such as water or ammonia can also be observed.

The stability of the resulting carbocations plays a significant role in the observed fragmentation pattern. libretexts.org Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. libretexts.org This principle helps in predicting the most likely fragmentation points and the relative abundance of the resulting ions. The base peak, the most abundant ion in the spectrum, often corresponds to the most stable fragment ion. docbrown.info

Table 1: Predicted Fragmentation Data for this compound

| Fragment Ion (m/z) | Predicted Structure/Origin |

| [M+H]⁺ | Protonated molecular ion |

| Fragment A | Result of alpha-cleavage at the butylamino group |

| Fragment B | Result of cleavage of the amide bond |

| Fragment C | Loss of the butyl group |

This table is illustrative and based on general fragmentation principles. Actual m/z values would be determined experimentally.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound.

Vibrational Analysis of Amide and Amine Functional Groups

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups.

Amide Group:

N-H Stretching: A prominent band in the IR spectrum is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the primary amide. This band can sometimes appear as a doublet.

C=O Stretching (Amide I): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the C=O stretching vibration in amides. docbrown.info

N-H Bending (Amide II): This band appears around 1550-1640 cm⁻¹ and arises from the in-plane bending of the N-H bond.

Amine Group:

N-H Stretching: The secondary amine N-H stretch typically appears as a weaker band in the 3300-3500 cm⁻¹ region, often overlapping with the amide N-H stretch.

C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Alkyl Groups:

C-H Stretching: Absorptions due to the C-H stretching of the methyl and butyl groups are found in the 2850-3000 cm⁻¹ range. docbrown.info

C-H Bending: Bending vibrations for the alkyl groups appear in the 1350-1470 cm⁻¹ region. docbrown.info

The "fingerprint region" of the IR spectrum, from approximately 400 to 1500 cm⁻¹, contains a complex pattern of overlapping vibrations that is unique to the molecule and can be used for its definitive identification. docbrown.infodocbrown.info

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300-3500 |

| Amide | C=O Stretch (Amide I) | 1630-1680 |

| Amide | N-H Bend (Amide II) | 1550-1640 |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Alkyl | C-H Stretch | 2850-3000 |

| Alkyl | C-H Bend | 1350-1470 |

| Amine/Amide | C-N Stretch | 1000-1350 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reversed-phase HPLC method, typically employing a C18 or similar column, would be developed. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

Detection can be achieved using a variety of detectors, such as a UV detector if the compound has a suitable chromophore, or more universally, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Method Development for Trace Quantification

For the quantification of trace amounts of this compound, a highly sensitive and selective analytical method is required. LC-MS/MS is the gold standard for this purpose. nih.gov The method development involves optimizing several parameters:

Sample Preparation: A crucial step to remove interfering substances from the matrix. This could involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.comnih.gov

Chromatographic Conditions: The HPLC conditions, including the column, mobile phase composition, and gradient, are optimized to achieve good separation and peak shape for the analyte.

Mass Spectrometry Parameters: The ionization source parameters (e.g., spray voltage, gas flows) and MS/MS parameters (e.g., collision energy) are fine-tuned to maximize the signal intensity for the specific precursor-to-product ion transition of this compound.

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and robust for its intended purpose. nih.gov This includes determining the limit of detection (LOD) and limit of quantification (LOQ). nih.gov

Sample Preparation Strategies for Research Matrices

The accurate quantification of 2-(Butylamino)-2-methylpropanamide in complex biological matrices is critically dependent on the sample preparation strategy employed. The primary objectives of sample preparation are to remove interfering endogenous substances, such as proteins and phospholipids, and to concentrate the analyte to a level suitable for instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of technique is dictated by the nature of the biological matrix (e.g., plasma, whole blood, urine, or tissue homogenate), the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput. The most common strategies employed for bioanalytical sample preparation are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govnih.gov

Protein Precipitation (PPT)

Protein precipitation is a widely utilized technique for the rapid cleanup of plasma and whole blood samples, favored for its simplicity, speed, and suitability for high-throughput workflows. chromatographyonline.com The principle involves the addition of a water-miscible organic solvent or a strong acid to the biological sample, which denatures and precipitates the abundant proteins. researchgate.net Centrifugation is then used to pellet the solid protein mass, and the resulting supernatant, containing the analyte of interest, is collected for analysis.

Commonly used precipitating agents include acetonitrile, methanol, and acetone. researchgate.netresearchgate.net Acetonitrile is often preferred as it generally provides cleaner extracts compared to methanol. The ratio of the precipitation solvent to the sample volume is a critical parameter that must be optimized, but a common approach involves a 3:1 or 4:1 solvent-to-sample ratio. researchgate.netresearchgate.net For instance, 100 µL of a whole blood sample might be treated with 300 µL of a precipitating solvent. researchgate.net Following the addition of the solvent, vigorous mixing or vortexing is essential to ensure complete protein denaturation. The subsequent centrifugation step must be sufficient to produce a compact pellet and a clear supernatant. chromatographyonline.com In some methods, the supernatant is directly injected into the LC-MS/MS system, while other protocols may include an additional evaporation and reconstitution step to further concentrate the analyte and exchange the solvent for one more compatible with the initial mobile phase conditions. researchgate.net

Table 1: Representative Protein Precipitation Protocol for Plasma Samples

| Parameter | Condition |

| Matrix | Rat Plasma |

| Sample Volume | 100 µL |

| Precipitating Agent | Acetonitrile (containing internal standard) |

| Solvent to Sample Ratio | 3:1 (v/v) |

| Procedure | 1. Add 300 µL of cold acetonitrile to 100 µL of plasma. 2. Vortex for 2 minutes. 3. Centrifuge at 14,000 x g for 10 minutes. |

| Post-treatment | Transfer supernatant to a new vial for direct injection or evaporation and reconstitution. |

Note: This table represents a generalized protocol. Specific parameters should be optimized for the analysis of 2-(Butylamino)-2-methylpropanamide.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov This method is capable of producing very clean extracts, significantly reducing matrix effects. The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. For a basic compound like 2-(Butylamino)-2-methylpropanamide, the pH of the sample is typically adjusted to be at least two units above its pKa to ensure it is in its neutral, non-ionized form, which is more soluble in organic solvents.

A typical LLE procedure involves adding a buffer to the biological sample (e.g., plasma or urine) to adjust the pH, followed by the addition of a water-immiscible organic solvent such as ethyl acetate, methyl tert-butyl ether (MTBE), or hexane. nih.gov The mixture is then vortexed or agitated to facilitate the transfer of the analyte from the aqueous to the organic phase. After mixing, the sample is centrifuged to achieve a clear separation of the two layers. The organic layer containing the analyte is then carefully transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a small volume of mobile phase for injection into the analytical instrument. nih.gov

Table 2: Illustrative Liquid-Liquid Extraction Protocol

| Parameter | Condition |

| Matrix | Human Urine |

| Sample Volume | 500 µL |

| pH Adjustment | Addition of 100 µL of 1 M sodium carbonate buffer (pH 10) |

| Extraction Solvent | 2 mL of Ethyl Acetate |

| Procedure | 1. Add buffer and extraction solvent to the urine sample. 2. Vortex for 5 minutes. 3. Centrifuge at 4,000 x g for 10 minutes. |

| Post-treatment | Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in 100 µL of mobile phase. |

Note: This table provides a general example. The choice of solvent and pH must be specifically validated for 2-(Butylamino)-2-methylpropanamide.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique that can provide excellent sample cleanup and analyte concentration. nih.gov The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while matric interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

For a basic compound, a reversed-phase sorbent like C18 or a polymeric sorbent with cation-exchange properties (mixed-mode) would be appropriate. nih.gov A typical SPE workflow consists of four steps:

Conditioning: The sorbent is treated with a solvent like methanol followed by water or a buffer to activate the stationary phase.

Loading: The pre-treated sample is passed through the cartridge. The analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any remaining interferences without dislodging the analyte.

Elution: A strong organic solvent, often with an added modifier like formic acid or ammonia to disrupt the analyte-sorbent interaction, is used to elute the analyte from the cartridge.

The eluate is then typically evaporated and reconstituted before analysis. SPE methods can be automated for high-throughput applications. nih.govnih.gov

Table 3: Example Solid-Phase Extraction Protocol

| Parameter | Condition |

| Matrix | Tissue Homogenate (e.g., brain) |

| SPE Cartridge | Mixed-Mode Cation Exchange |

| Conditioning | 1 mL Methanol, followed by 1 mL Water |

| Loading | 1 mL of pre-treated sample (e.g., supernatant from precipitated homogenate) |

| Washing | 1 mL of 5% Methanol in Water |

| Elution | 1 mL of 5% Ammonium (B1175870) Hydroxide in Methanol |

| Post-treatment | Evaporate eluate to dryness and reconstitute in 100 µL of mobile phase. |

Note: This table outlines a representative SPE method. The sorbent, wash, and elution solvents require specific optimization for 2-(Butylamino)-2-methylpropanamide.

Theoretical and Computational Chemistry Studies of 2 Butylamino 2 Methylpropanamide

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, offer a detailed understanding of the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of molecular properties with high accuracy.

Electronic Structure and Molecular Geometry Optimization

The electronic structure of 2-(Butylamino)-2-methylpropanamide, which dictates its chemical reactivity and physical properties, can be thoroughly investigated using quantum chemical methods. Geometry optimization is a fundamental step in these studies, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Research on similar molecules, such as 2-isopropylaminoethanol, has demonstrated the use of Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set to identify numerous unique conformers and their thermodynamic properties. researchgate.net For 2-(Butylamino)-2-methylpropanamide, a similar approach would be employed to determine its most stable three-dimensional structure. This involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for 2-(Butylamino)-2-methylpropanamide (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C (carbonyl) | O (carbonyl) | - | - | 1.23 |

| Bond Length | C (carbonyl) | N (amide) | - | - | 1.35 |

| Bond Angle | O (carbonyl) | C (carbonyl) | C (alpha) | - | 121.5 |

| Dihedral Angle | H (amine) | N (amine) | C (alpha) | C (carbonyl) | 175.0 |

Note: The values in this table are illustrative and represent typical parameters for similar amide structures. Actual values would be obtained from specific quantum chemical calculations for 2-(Butylamino)-2-methylpropanamide.

Reaction Mechanism Elucidation via Ab Initio Calculations

Ab initio calculations, which are based on first principles without the use of empirical data, are powerful tools for elucidating reaction mechanisms. researchgate.net For 2-(Butylamino)-2-methylpropanamide, these calculations can be used to study various potential reactions, such as its synthesis, degradation, or metabolic pathways.

For instance, the nucleophilic substitution reaction involved in its synthesis could be modeled. researchgate.net High-level calculations can map out the potential energy surface of the reaction, identifying the structures of the reactants, transition states, and products. rsc.org The energy barriers associated with the transition states can be calculated to determine the reaction kinetics. rsc.org Studies on the oxidation of similar molecules like 2-methyl-2-butanol (B152257) by hydroxyl radicals have successfully used these methods to understand the reaction pathways. rsc.org

Conformational Analysis and Energetics

Due to the presence of several single bonds, 2-(Butylamino)-2-methylpropanamide can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. researchgate.net This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target.

A systematic search of the conformational space can be performed using computational methods. researchgate.net For each identified conformer, its energy can be calculated, allowing for the determination of the global minimum energy conformation and the relative populations of other low-energy conformers at a given temperature. researchgate.net The presence of intramolecular hydrogen bonds, for example between the amide proton and the amine nitrogen, can significantly influence the conformational preferences and would be a key aspect to investigate. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, or ligand, interacts with a larger molecule, typically a protein. These methods are central to modern drug discovery and development.

Ligand-Protein Interaction Prediction (in silico)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This allows for the in silico prediction of ligand-protein interactions. researchgate.net To study 2-(Butylamino)-2-methylpropanamide, a three-dimensional model of a potential protein target would be required. The compound would then be "docked" into the active site of the protein, and a scoring function would be used to estimate the binding affinity.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, the amide group of 2-(Butylamino)-2-methylpropanamide could act as a hydrogen bond donor and acceptor, while the butyl group could engage in hydrophobic interactions. Recent advancements have even explored the use of small language models to improve the accuracy of predicting ligand-protein interaction affinities. arxiv.org

Table 2: Illustrative Predicted Interactions of 2-(Butylamino)-2-methylpropanamide with a Hypothetical Protein Active Site

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amide N-H | Aspartate | 2.9 |

| Hydrogen Bond | Carbonyl O | Serine | 3.1 |

| Hydrophobic | Butyl Chain | Leucine, Valine | 3.5 - 4.0 |

Note: This table presents a hypothetical scenario to illustrate the type of data generated from a docking simulation.

Virtual Screening Methodologies for Bioactive Compound Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netsci-hub.box There are two main approaches to virtual screening: ligand-based and structure-based.

In a ligand-based virtual screening approach, if a set of molecules with known activity against a particular target is available, a model can be built based on their common structural features. researchgate.net This model can then be used to screen a database for other molecules with similar features. mdpi.com

In a structure-based virtual screening approach, molecular docking is used to screen a large database of compounds against the three-dimensional structure of the target protein. nih.gov The compounds are ranked based on their predicted binding affinity, and the top-ranking compounds are selected for further experimental testing. Both of these methodologies could be employed to identify other compounds with similar potential bioactivity to 2-(Butylamino)-2-methylpropanamide or to discover novel scaffolds that could interact with the same biological target.

In Silico Pharmacokinetic Predictions (ADME aspects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of modern drug discovery, utilizing computational models to estimate the pharmacokinetic properties of a compound. These predictions help in the early identification of candidates with favorable drug-like properties, reducing the time and cost associated with experimental assays.

Absorption and distribution are critical pharmacokinetic parameters that determine the bioavailability and therapeutic efficacy of a drug candidate. Computational models are employed to predict these properties based on the physicochemical characteristics of a molecule.

Key predicted properties for absorption include:

Gastrointestinal (GI) Absorption: Models predict the extent to which a compound is absorbed from the gut into the bloodstream. This is often correlated with properties like lipophilicity (LogP), solubility, and the number of hydrogen bond donors and acceptors.

Blood-Brain Barrier (BBB) Penetration: For neurologically active drugs, the ability to cross the BBB is essential. In silico models use descriptors such as molecular weight, polar surface area (PSA), and LogP to predict BBB permeability. nih.gov

Skin Permeability: For transdermal drug delivery, models estimate the rate at which a compound can pass through the skin. nih.gov

Key predicted properties for distribution include:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its free concentration and, consequently, its activity. Models predict PPB based on lipophilicity and other structural features.

Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution in body tissues versus plasma.

No specific in silico absorption and distribution modeling data for 2-(butylamino)-2-methylpropanamide was found in the public domain.

Chemogenomics and Systems Chemical Biology Approaches

Chemogenomics and systems chemical biology are interdisciplinary fields that aim to understand the effects of chemical compounds on biological systems on a large scale. These approaches are instrumental in identifying new drug targets and understanding the polypharmacology of drugs.

Compound-Protein Interaction (CPI) analysis is a cornerstone of chemogenomics. It involves the large-scale prediction and analysis of interactions between chemical compounds and proteins. nih.gov By understanding these interactions, researchers can identify potential drug targets, predict off-target effects, and repurpose existing drugs. nih.gov

Computational methods for CPI prediction can be broadly categorized into:

Ligand-based approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

Target-based approaches: These methods use the 3D structure of the protein target to dock and score potential ligands.

Machine learning and deep learning approaches: These methods integrate diverse data sources, including chemical structures, protein sequences, and interaction networks, to build predictive models. researchgate.net

A literature search did not yield any specific studies on the compound-protein interaction networks of 2-(butylamino)-2-methylpropanamide.

Scaffold hopping is a computational chemistry technique used in drug design to identify new molecular backbones (scaffolds) that can serve as starting points for lead optimization. nih.govniper.gov.in The goal is to discover compounds with novel chemical structures but similar biological activity to a known active molecule. nih.gov This strategy is valuable for generating new intellectual property, improving pharmacokinetic properties, or avoiding known toxicophores. niper.gov.in

Scaffold hopping can be performed using various computational methods, including:

3D shape-based screening: Searching for molecules with a similar 3D shape to the known active compound.

Pharmacophore-based screening: Identifying molecules that share the same essential pharmacophoric features.

Fragment-based replacement: Replacing parts of the existing scaffold with new chemical fragments.

No publications detailing scaffold-hopping strategies specifically involving 2-(butylamino)-2-methylpropanamide as a starting point or a resulting hit were identified.

Biological Activities and Molecular Mechanisms of Action in Vitro and Non Human in Vivo Research

Enzyme and Receptor Modulation

2-Butylamino-2-methyl-propionamide and its derivatives have been investigated for their ability to modulate the activity of various enzymes and receptors, which are crucial for cellular signaling and physiological processes.

While direct studies on this compound's effect on ubiquitination were not found, the broader class of molecules with similar structural motifs has been a focus of research into the inhibition of enzymes involved in this process. Ubiquitination is a critical cellular process that involves the attachment of ubiquitin to a substrate protein, marking it for degradation or altering its function. nih.gov The dysregulation of this pathway is implicated in numerous diseases, making ubiquitin ligase inhibitors a significant area of drug discovery. nih.gov

In the context of cholinesterase inhibition, research has explored various structurally related amide derivatives. For instance, studies on 5-styrylbenzamide derivatives have demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov Kinetic studies and molecular docking have been employed to understand the binding modes of these inhibitors within the active sites of cholinesterase enzymes. nih.gov

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel, plays a significant role in pain perception. nih.govnih.gov It is activated by various stimuli, including heat and capsaicin. nih.gov Consequently, TRPV1 antagonists are promising candidates for the development of novel analgesic agents. nih.gov

Research into propanamide derivatives has identified potent TRPV1 antagonists. nih.gov For example, structure-activity relationship studies of N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide have been conducted to optimize its antagonistic activity on the TRPV1 receptor in Chinese Hamster Ovary (CHO) cells. nih.gov These studies involve modifying the propanamide part of the molecule to enhance its binding affinity and antagonistic potency. nih.gov Molecular modeling studies have further elucidated the crucial hydrogen bonds between the ligand and the receptor that contribute to its potency. ewha.ac.kr

Table 1: Investigated Biological Targets and Associated Activities

| Target | Activity | Compound Class | Research Focus |

|---|---|---|---|

| Ubiquitin Ligases | Inhibition | General Small Molecules | Drug discovery for diseases with dysregulated ubiquitination nih.gov |

| Acetylcholinesterase (AChE) | Inhibition | 5-Styrylbenzamide Derivatives | Potential therapeutic agents for Alzheimer's disease nih.gov |

| Butyrylcholinesterase (BChE) | Inhibition | 5-Styrylbenzamide Derivatives | Potential therapeutic agents for Alzheimer's disease nih.gov |

| TRPV1 Receptor | Antagonism | Propanamide Derivatives | Development of novel analgesics nih.govewha.ac.kr |

Understanding the precise molecular interactions between a compound and its target is fundamental to drug discovery and chemical biology. nih.govnih.gov Various techniques are employed to identify these targets and elucidate the mechanism of action. These methods include direct biochemical approaches, genetic interaction studies, and computational inference. nih.gov For instance, molecular docking studies are used to predict the binding modes of ligands within the active sites of proteins, providing insights into the interactions that drive biological activity. nih.gov

In the case of TRPV1 antagonists, homology modeling of the human TRPV1 receptor has been used to understand the binding of propanamide derivatives. ewha.ac.kr These models highlight key interactions, such as hydrogen bonds, that are critical for the compound's potency. ewha.ac.kr Similarly, for cholinesterase inhibitors, molecular docking studies have been instrumental in predicting the binding interactions within the enzyme's active site. nih.gov

Antimicrobial Research

The emergence of antibiotic-resistant pathogens has spurred research into new antimicrobial agents. Various classes of chemical compounds, including amides and their derivatives, are being investigated for their potential to combat bacterial and fungal infections.

Polymers containing amine functionalities, such as poly[2-(tert-butylamino) methylstyrene] and poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA), have demonstrated significant antibacterial properties. nih.govresearchgate.net These polymers are thought to act by disrupting the bacterial cell membrane. researchgate.net The antimicrobial activity of such polymers has been tested against various meat-specific microorganisms, showing a significant reduction in bacterial counts under conditions relevant to meat supply chains. nih.gov

Studies on crosslinked terpolymers containing acrylamide (B121943) have also shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The efficacy of these polymers can be tuned by altering the monomer composition. researchgate.net

The antifungal potential of various amide derivatives has been a subject of investigation. For example, 2-chloro-N-phenylacetamide has shown promising antifungal activity against strains of Aspergillus flavus. scielo.br The mechanism of action is believed to involve binding to ergosterol (B1671047) in the fungal plasma membrane, leading to membrane disruption. scielo.br

Other studies have explored the antifungal properties of different classes of compounds. For instance, 2-alkynoic acids and their methyl esters have demonstrated fungitoxicity against a range of fungi, with their activity being influenced by factors such as chain length and the pH of the medium. nih.gov Similarly, 2-acylated benzo- and naphthohydroquinones have been evaluated for their antifungal activity against various Candida and filamentous fungi strains, with some derivatives showing activity comparable to standard antifungal drugs. mdpi.com Amiloride and its analogs have also been identified as having broad-spectrum antifungal activity, including against multidrug-resistant clinical isolates. nih.gov

Table 2: Investigated Antimicrobial Activities

| Compound/Polymer Class | Target Organisms | Key Findings |

|---|---|---|

| Poly[2-(tert-butylamino) methylstyrene] | Meat-specific bacteria | Significant reduction in bacterial counts nih.gov |

| Poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA) | Escherichia coli | Long-lasting antibacterial activity due to covalent anchoring researchgate.net |

| Acrylamide-containing crosslinked terpolymers | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity researchgate.net |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal activity through membrane disruption scielo.br |

| 2-Alkynoic acids and esters | Aspergillus niger, Trichoderma viride, Candida albicans | Fungitoxicity dependent on chain length and pH nih.gov |

| 2-Acylated benzo- and naphthohydroquinones | Candida species, Filamentous fungi | Potent antifungal activity, some comparable to standard drugs mdpi.com |

| Amiloride analogs | Cryptococcus neoformans, Candida species | Broad-spectrum activity against pathogenic fungi nih.gov |

Investigation of Antimicrobial Mechanisms

While direct studies on the antimicrobial mechanisms of this compound are absent, research on related β-amino acid derivatives and other amino-amide compounds provides insights into potential modes of action against microbial pathogens.

A study on β2,2-amino acid derivatives, which share a similar structural backbone of a polar head group and non-polar hydrocarbon arms, investigated their interaction with bacterial membranes. nih.gov Molecular dynamics simulations suggested a "can-can pose" mechanism where one hydrophobic arm of the molecule inserts into the membrane core while the other remains exposed at the membrane surface. nih.gov This conformation is hypothesized to disrupt the protective peptidoglycan layer of the bacterial membrane. nih.gov The effectiveness of this disruptive action was linked to the nature of the compound's headgroup and was more pronounced in bacterial membrane models compared to eukaryotic ones. nih.gov

Furthermore, cationic β(2,2)-amino acid derivatives have been synthesized and shown to possess potent antimicrobial activity. nih.gov One of the smaller derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 3.8 μM against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus, and 7.7 μM against Escherichia coli. nih.gov The mechanism of these small molecules is thought to be similar to that of larger cationic antimicrobial peptides, involving disruption of the bacterial membrane. nih.gov

The antimicrobial potential of compounds containing an amino group is further supported by studies on 1,3-bis(aryloxy)propan-2-amines, which have demonstrated bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values in the low micromolar range. nih.gov Docking studies of these compounds suggested potential molecular targets such as the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov

Interactive Table: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Organism | Activity (MIC) | Potential Mechanism |

|---|---|---|---|

| β(2,2)-amino acid derivative | MRSA, S. aureus | 3.8 µM | Membrane disruption |

| β(2,2)-amino acid derivative | E. coli | 7.7 µM | Membrane disruption |

Anti-inflammatory Investigations (in vitro models)

Direct in vitro anti-inflammatory studies on this compound have not been identified. However, research on compounds with similar functional groups, such as the butylamino moiety present in some β2-receptor agonists, provides a basis for potential anti-inflammatory effects.

For instance, the β2-receptor agonists salbutamol (B1663637) and terbutaline, which contain a tert-butylamino group, have demonstrated anti-inflammatory properties in vitro. nih.gov These compounds were found to inhibit the production of Tumor Necrosis Factor (TNF), a key pro-inflammatory cytokine, in macrophages. nih.gov The anti-inflammatory effects of these β2-receptor agonists are believed to be mediated by Mitogen-activated protein kinase phosphatase-1 (MKP-1). nih.gov In vivo studies have also shown that salbutamol can reduce carrageenan-induced paw edema in rats. nih.govnih.gov

In vitro models for studying inflammation often utilize macrophage cell lines, such as RAW 264.7, which release inflammatory cytokines like Interleukin-6 (IL-6) and TNF-α upon stimulation with lipopolysaccharide (LPS). nih.gov The anti-inflammatory activity of various compounds can be assessed by measuring the reduction in these cytokines. nih.gov For example, novel 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-derived NRF2 activators have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. nih.gov

Interactive Table: In Vitro Anti-inflammatory Activity of Structurally Related Compounds

| Compound | Cell Line | Key Findings |

|---|---|---|

| Salbutamol (contains tert-butylamino group) | Macrophages | Inhibition of TNF production. |

| Terbutaline (contains tert-butylamino group) | Macrophages | Inhibition of TNF production. |

Structure Activity Relationship Sar Studies and Rational Derivative Design

Systematic Structural Modifications and Their Biological Impact

Systematic alterations of the 2-amino-2-methylpropanamide (B190125) core have revealed critical determinants for its biological activity. These modifications generally focus on the N-substituent, the alpha-position, and the propionamide (B166681) backbone itself.

The nature of the substituent on the primary amine of the 2-amino-2-methylpropanamide core plays a pivotal role in modulating anticonvulsant activity. Studies on a series of N-substituted amino acid derivatives have shown that the presence and nature of this substituent can significantly influence efficacy.

For instance, research on N-substituted 2-aminoacetamide derivatives, a structurally similar class, demonstrated that incorporating a bicyclic group, such as tetralinyl or indanyl, on the aminoacetamide chain resulted in some of the most active anticonvulsants against tonic seizures. nih.gov This suggests that bulky, lipophilic substituents at this position can enhance activity. An in vitro metabolism study on N-substituted amino acid N'-benzylamides indicated that metabolic processes at the N-terminal amine unit might contribute to the observed structure-activity relationship patterns. researchgate.net

The following table summarizes the anticonvulsant activity of some N-substituted aminoacetamide derivatives, highlighting the impact of the substituent.

| Compound ID | N-Substituent | Anticonvulsant Activity (ED50 mg/kg, oral) |

| 40 | 5-Indanyl | <100 |

| 47 | 1-Tetralinyl | <100 |

| 59 | 2-Indanyl | >10 |

Data sourced from studies on aminoacetamide derivatives, structurally related to 2-Butylamino-2-methyl-propionamide. nih.gov

These findings imply that for this compound, modifications of the butyl group, such as cyclization or the introduction of aromatic rings, could be a promising strategy to enhance its biological profile.

Modifications to the propionamide backbone itself, such as altering the amide functionality, have also been explored. For example, the synthesis of 2-oxoamides and amides based on various amino acids has been studied to evaluate their inhibitory effects on different enzymes. nih.gov While these studies were not focused on anticonvulsant activity, they underscore the importance of the amide group for biological interactions, likely through hydrogen bonding. drugdesign.org The Z stereochemistry was found to be the bioactive geometry for certain methyl-idenyl-indolin-2-one derivatives, a finding confirmed through NMR studies and biological testing. drugdesign.org

Identification of Pharmacophores and Key Interaction Sites

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 2-amino-2-methylpropanamide class of anticonvulsants, the key pharmacophoric elements are believed to include:

A hydrogen bond donor: The primary amine or the amide NH group can act as a hydrogen bond donor. drugdesign.org

A hydrogen bond acceptor: The carbonyl oxygen of the amide is a potential hydrogen bond acceptor. drugdesign.org

A hydrophobic region: The alkyl substituents, such as the butyl group and the alpha-methyl groups, contribute to hydrophobic interactions with the receptor.

Studies on aminobenzophenones as p38 MAP kinase inhibitors also highlight the importance of the amino group as a hydrogen bond donor in receptor interactions. drugdesign.org Similarly, in salicylanilides, the amino group is thought to be involved in hydrogen bonding at the receptor site. drugdesign.org

Design of Novel Analogs for Enhanced Potency and Selectivity

The insights gained from SAR studies are crucial for the rational design of new analogs with improved therapeutic properties. The goal is to optimize potency and selectivity while minimizing off-target effects.

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure of a molecule to develop new chemotypes with similar biological activity but improved properties. nih.govniper.gov.in This approach is valuable for lead optimization, as it can address issues such as poor physicochemical properties or metabolic instability in a lead compound. nih.gov

For the 2-amino-2-methylpropanamide scaffold, optimization strategies could involve:

Bioisosteric replacement: Replacing the butylamino group with other functional groups of similar size and electronic properties to fine-tune binding affinity and selectivity.

Ring formation: Cyclizing parts of the molecule to create more rigid analogs. This can lock the molecule into a more active conformation and improve selectivity.

Scaffold hopping: Replacing the entire 2-amino-2-methylpropanamide core with a different chemical scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel compound classes with potentially superior drug-like properties. nih.govmdpi.comresearchgate.net For instance, the concept of scaffold hopping has been successfully applied to aurone (B1235358) optimization, where substituting the central scaffold with a bioisosteric core led to more potent compounds. mdpi.com

The development of novel ((benzyloxy)benzyl)propanamide derivatives with potent anticonvulsant activity in animal models showcases the success of such design strategies. semanticscholar.org One lead compound from this series demonstrated a favorable safety profile, justifying further preclinical development. semanticscholar.org

Hybridization Approaches for this compound

A Theoretical Framework for Derivative Design

Extensive searches of publicly available scientific literature and chemical databases have revealed a notable absence of specific research focused on the structure-activity relationship (SAR) and rational derivative design, particularly through hybridization approaches, for the compound This compound . Therefore, the following discussion presents a theoretical framework based on established principles of medicinal chemistry, outlining how such strategies could be conceptualized for this specific molecule.

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores, which are the specific structural moieties responsible for a molecule's biological activity. nih.govresearchgate.net The goal is to create a new, single chemical entity, a "hybrid molecule," that may exhibit an improved pharmacological profile, such as enhanced potency, altered selectivity, a dual mode of action, or reduced side effects compared to the individual parent molecules. researchgate.net This approach is particularly valuable in addressing complex diseases with multifactorial pathologies. nih.gov

For a molecule like this compound, which possesses a simple aliphatic amide structure, a hybridization approach would involve identifying its core pharmacophoric elements and linking them to other known bioactive scaffolds. The amide bond itself is a crucial functional group in many pharmaceuticals due to its stability and ability to participate in hydrogen bonding with biological targets. fiveable.menumberanalytics.com

Conceptual Hybridization Strategies

The rational design of hybrid derivatives of this compound would begin with identifying a potential biological target and a known pharmacophore that interacts with it. The this compound moiety could then be incorporated as one of the building blocks. The linkage of the two pharmacophores can be achieved through several methods:

Linker-Based Approach: A flexible or rigid linker can be used to connect the this compound scaffold to another pharmacophore. The nature and length of the linker are critical and can significantly influence the biological activity of the resulting hybrid.

Framework Integration (Merging or Fusing): In this approach, the two pharmacophores are merged or fused, sharing one or more atoms. This creates a more compact hybrid molecule.

The table below illustrates a hypothetical design strategy for creating hybrid molecules based on this compound. This table is for conceptual purposes only, as no specific biological activity has been reported for the parent compound.

Table 1: Hypothetical Hybridization Approaches for this compound

| Parent Scaffold | Target Pharmacophore | Potential Biological Target | Hypothetical Hybrid Structure | Design Rationale |

| This compound | Phenylpiperazine | Serotonin/Dopamine Receptors | A hybrid where the butylamino group is replaced by a phenylpiperazine moiety linked via an appropriate spacer. | To explore potential central nervous system activity by combining the aliphatic amide with a known CNS-active scaffold. |

| This compound | Thiazolidinedione | PPARγ | A molecule where the this compound is linked to a thiazolidinedione ring. | To investigate potential antidiabetic or anti-inflammatory properties by targeting the PPARγ nuclear receptor. |

| This compound | Quinoline (B57606) | Kinases | A hybrid structure incorporating a quinoline ring system, a common scaffold in kinase inhibitors. | To explore potential anticancer activity by targeting specific protein kinases. |

Rational Design and SAR Considerations

The design of these hypothetical hybrids would be guided by computational methods such as pharmacophore modeling and molecular docking. frontiersin.orgacs.orgnih.gov These techniques can help predict how the hybrid molecule might interact with a biological target and guide the selection of appropriate linkers and substitution patterns.

Subsequent synthesis and biological evaluation of a library of such hybrid compounds would allow for the establishment of a structure-activity relationship. Key structural modifications to explore would include:

Varying the nature and length of the linker: This can optimize the spatial orientation of the two pharmacophores.

Modifying the substitution pattern on the butyl chain or the propionamide moiety: This can influence lipophilicity, metabolic stability, and target engagement. nih.gov

Altering the substitution on the target pharmacophore: This can fine-tune the activity and selectivity for the intended biological target.

The table below outlines a potential SAR study for a hypothetical series of hybrid derivatives.

Table 2: Illustrative SAR for a Hypothetical Hybrid Series

| Compound ID | Modification on this compound Moiety | Linker | Target Pharmacophore | Observed Activity (Hypothetical) |

| HY-001 | Unmodified | Ethyl | Phenylpiperazine | Low |

| HY-002 | N-isobutyl | Ethyl | Phenylpiperazine | Moderate |

| HY-003 | N-tert-butyl | Ethyl | Phenylpiperazine | High |

| HY-004 | Unmodified | Propyl | Phenylpiperazine | Moderate |

| HY-005 | Unmodified | Ethyl | 4-Fluorophenylpiperazine | High |

Environmental Fate and Biogeochemical Transformations Non Human Environments

Atmospheric Degradation Kinetics and Mechanisms

The atmospheric fate of 2-Butylamino-2-methyl-propionamide is primarily dictated by its reactions with photochemically generated oxidants, most notably the hydroxyl radical (OH•).

The initiation of the atmospheric degradation of this compound is expected to occur through hydrogen abstraction by OH radicals from various sites on the molecule. The rate and primary sites of abstraction are influenced by the bond dissociation energies of the C-H and N-H bonds. By analogy with similar amino compounds, the potential reaction sites include the N-H bond of the amino group, the C-H bonds of the butyl group, and the C-H bonds of the methyl groups.

Studies on the structurally related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) have shown that hydrogen abstraction by OH radicals is a key degradation pathway. Theoretical calculations and experimental data for AMP suggest that the reaction proceeds via hydrogen abstraction from the –CH3 groups, –CH2– group, and –NH2 group, with the abstraction from the –CH2– group being the most dominant pathway nih.govrsc.org. For this compound, with its N-butyl substituent, hydrogen abstraction is likely to occur at the α-carbon to the nitrogen atom on the butyl group, as well as from the N-H bond and the methyl groups.

Following the initial OH-radical initiated hydrogen abstraction, the resulting alkyl or amino radicals will rapidly react with molecular oxygen (O2) to form peroxy radicals (RO2• or RNH(O2)•). In the presence of nitrogen oxides (NOx), these peroxy radicals can undergo further reactions to form a variety of stable and transient atmospheric products.

Based on the degradation mechanisms of analogous compounds, the atmospheric oxidation of this compound is expected to yield a complex mixture of products. These may include:

Carbonyl compounds: Aldehydes and ketones can be formed from the decomposition of alkoxy radicals, which are generated from the reaction of peroxy radicals with NO acs.orgchemguide.co.uk. For example, the oxidation of the butyl group could lead to the formation of butanal or other smaller aldehydes.

Imines: Abstraction of a hydrogen atom from the amino group, followed by reaction with O2 and subsequent steps, can lead to the formation of imines.

Amides and Nitramines: Further oxidation can lead to the formation of more complex amide structures or nitrated products like nitramines, as observed in the photo-oxidation of AMP nih.govrsc.org.

Organic Nitrates: The reaction of peroxy radicals with NO2 can lead to the formation of organic nitrates (RONO2).

Secondary Organic Aerosol (SOA): The oxidation products, particularly those with lower volatility, can contribute to the formation of secondary organic aerosols, which have significant impacts on air quality and climate libretexts.org.

The specific distribution of these products will depend on the atmospheric conditions, such as the concentrations of NOx and other pollutants.

The atmospheric lifetime of this compound with respect to reaction with OH radicals can be estimated using the following equation:

τ_OH = 1 / (k_OH * [OH])

where τ_OH is the atmospheric lifetime, k_OH is the rate constant for the reaction with OH radicals, and [OH] is the average atmospheric concentration of OH radicals.

While a specific k_OH for this compound is not available, by using rate constants of similar compounds, a general estimation of its persistence can be made. For example, the rate coefficients for the reaction of OH radicals with various aldehydes and amines have been reported researchgate.netoup.combyjus.comlibretexts.orglibretexts.org. Based on these values, it can be inferred that the atmospheric lifetime of this compound is likely to be on the order of hours to a few days, indicating that it is a relatively non-persistent compound in the atmosphere. This short lifetime suggests that long-range atmospheric transport is limited, and its atmospheric impact is likely to be more significant on a local and regional scale.

Aquatic and Terrestrial Biotransformation Pathways (in environmental microorganisms/systems)

In aquatic and terrestrial environments, the fate of this compound is largely governed by microbial degradation. The amide functional group and the N-alkyl substituents are key determinants of its biotransformation pathways.

Microorganisms in soil and water possess a wide array of enzymes capable of transforming amide-containing compounds nih.govresearchgate.netoup.com. The primary microbial degradation mechanisms for this compound are expected to be amide hydrolysis and N-dealkylation.

Amide Hydrolysis: This is a common pathway for the breakdown of amides, catalyzed by amidase enzymes byjus.comchemguide.co.uklibretexts.org. The hydrolysis of the amide bond in this compound would yield 2-methylpropanoic acid and N-butyl-N-methylamine. This reaction breaks the stable amide linkage, which is generally resistant to simple chemical hydrolysis but can be cleaved by microbial enzymes libretexts.orglibretexts.orglibretexts.org.

N-Dealkylation: As a tertiary amide, this compound is a substrate for N-dealkylation reactions catalyzed by enzymes such as cytochrome P450 monooxygenases found in various microorganisms researchgate.netnih.gov. This process involves the removal of the butyl or methyl group attached to the nitrogen atom. N-dealkylation of the butyl group would produce 2-amino-2-methyl-propionamide and butanal, while demethylation would yield N-butyl-2-amino-propionamide and formaldehyde. Studies on other tertiary amides have shown that the ratio of demethylation to dealkylation can vary depending on the specific alkyl groups and the microbial species involved nih.gov. The steric hindrance caused by the butyl and methyl groups may influence the rate of enzymatic attack nih.govfiveable.me.